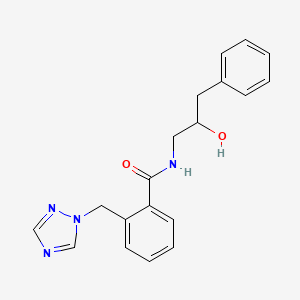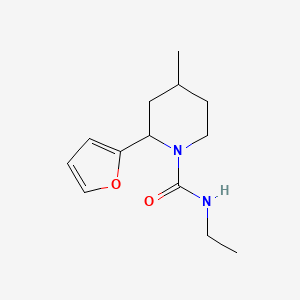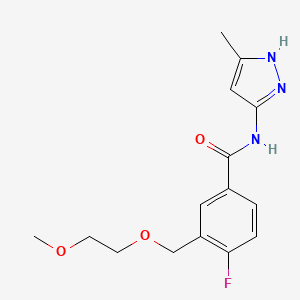![molecular formula C17H23N3O B7586673 N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586673.png)
N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide is not fully understood, but it is believed to act through the modulation of specific biological pathways. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin. In cancer research, this compound has been shown to inhibit the activity of specific enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide has been shown to have various biochemical and physiological effects. In neuroscience, this compound has been shown to have neuroprotective effects and may improve cognitive function. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may induce apoptosis. In drug discovery, this compound has been shown to have potential as a lead compound for the development of new drugs that target specific biological pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide in lab experiments is its potential as a lead compound for the development of new drugs. Another advantage is its ability to modulate specific biological pathways, which may help researchers better understand the underlying mechanisms of various diseases. One limitation of using this compound in lab experiments is its relatively low solubility, which may limit its effectiveness in certain assays.
Direcciones Futuras
There are several future directions for research on N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide. One direction is to further investigate its potential as a lead compound for the development of new drugs that target specific biological pathways. Another direction is to study its effects on other biological systems, such as the immune system. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide can be synthesized using a variety of methods, including the reaction of 6-methylpyridin-3-amine with ethyl 2-bromoacetate, followed by reduction with sodium borohydride and subsequent reaction with cyclohexanone. Another method involves the reaction of 6-methylpyridin-3-amine with ethyl 2-chloroacetate, followed by reduction with lithium aluminum hydride and subsequent reaction with cyclohexanone.
Aplicaciones Científicas De Investigación
N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may hold promise for the treatment of neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may hold promise for the development of new anticancer drugs. In drug discovery, this compound has been used as a lead compound for the development of new drugs that target specific biological pathways.
Propiedades
IUPAC Name |
N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-6-7-14(10-19-13)8-9-18-17(21)20-11-15-4-2-3-5-16(15)12-20/h2-3,6-7,10,15-16H,4-5,8-9,11-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFOTGLMGXSGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCNC(=O)N2CC3CC=CCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone](/img/structure/B7586594.png)
![2-(Cyclohexen-1-yl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7586599.png)
![2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one](/img/structure/B7586608.png)
![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-(thian-4-yl)urea](/img/structure/B7586609.png)


![N-[1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B7586631.png)



![4-(cyclopropylmethoxy)-N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]piperidine-1-carboxamide](/img/structure/B7586665.png)
![N-[1-(2-methylpropyl)pyrazol-4-yl]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7586672.png)
![2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7586677.png)